molecular formula C9H13ClIN3 B13769666 3-p-Chlorophenyl-1,1-dimethylguanidine hydroiodide trihydrate CAS No. 73806-60-7

3-p-Chlorophenyl-1,1-dimethylguanidine hydroiodide trihydrate

Cat. No.: B13769666
CAS No.: 73806-60-7
M. Wt: 325.58 g/mol
InChI Key: MZHRUUHJHYYTMG-UHFFFAOYSA-N
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Description

3-p-Chlorophenyl-1,1-dimethylguanidine hydroiodide trihydrate is an organic compound with significant applications in various fields of science and industry. This compound is characterized by the presence of a chlorophenyl group attached to a dimethylguanidine moiety, with hydroiodide as the counterion and three molecules of water of hydration.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-p-Chlorophenyl-1,1-dimethylguanidine hydroiodide trihydrate typically involves the reaction of p-chlorophenyl isocyanate with dimethylamine, followed by the addition of hydroiodic acid to form the hydroiodide salt. The reaction is carried out under controlled conditions to ensure high yield and purity. The final product is then crystallized with three molecules of water to obtain the trihydrate form.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize efficiency and minimize costs. The final product is subjected to rigorous quality control measures to ensure it meets industry standards.

Chemical Reactions Analysis

Types of Reactions

3-p-Chlorophenyl-1,1-dimethylguanidine hydroiodide trihydrate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into its amine derivatives.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols are employed under basic conditions.

Major Products Formed

    Oxidation: N-oxides of the guanidine moiety.

    Reduction: Amine derivatives.

    Substitution: Substituted chlorophenyl derivatives.

Scientific Research Applications

3-p-Chlorophenyl-1,1-dimethylguanidine hydroiodide trihydrate has diverse applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The compound exerts its effects through various molecular targets and pathways. In biological systems, it can inhibit specific enzymes by binding to their active sites, thereby blocking their activity. The chlorophenyl group enhances its binding affinity and specificity towards certain enzymes, making it a potent inhibitor.

Comparison with Similar Compounds

Similar Compounds

    1,1-Dimethylguanidine: A simpler analog without the chlorophenyl group.

    3-p-Chlorophenyl-1,1-dimethylurea: Similar structure but with a urea moiety instead of guanidine.

Uniqueness

3-p-Chlorophenyl-1,1-dimethylguanidine hydroiodide trihydrate is unique due to the presence of both the chlorophenyl and dimethylguanidine groups, which confer distinct chemical and biological properties. Its hydroiodide salt form and trihydrate state also contribute to its stability and solubility, making it suitable for various applications.

Properties

CAS No.

73806-60-7

Molecular Formula

C9H13ClIN3

Molecular Weight

325.58 g/mol

IUPAC Name

(4-chlorophenyl)-(N,N-dimethylcarbamimidoyl)azanium;iodide

InChI

InChI=1S/C9H12ClN3.HI/c1-13(2)9(11)12-8-5-3-7(10)4-6-8;/h3-6H,1-2H3,(H2,11,12);1H

InChI Key

MZHRUUHJHYYTMG-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=N)[NH2+]C1=CC=C(C=C1)Cl.[I-]

Origin of Product

United States

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